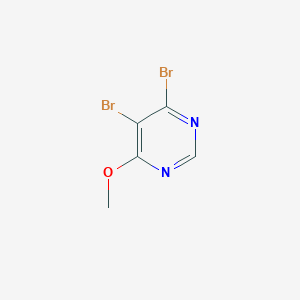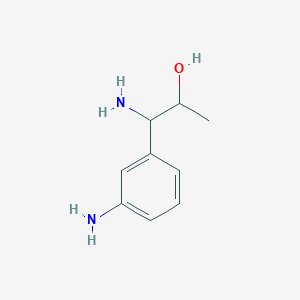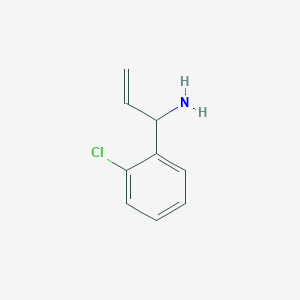
4,5-Dibromo-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Br2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 5, along with a methoxy group at position 6, makes this compound unique and of significant interest in various fields of research .
Preparation Methods
The synthesis of 4,5-Dibromo-6-methoxypyrimidine typically involves the bromination of 6-methoxypyrimidine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
4,5-Dibromo-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 4,5-dibromo-6-hydroxypyrimidine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of 4,5-dibromo-6-pyrimidinol using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dibromo-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological processes involving pyrimidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-Dibromo-6-methoxypyrimidine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking their activity .
Comparison with Similar Compounds
4,5-Dibromo-6-methoxypyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-5-methoxypyrimidine: This compound has chlorine atoms instead of bromine, which affects its reactivity and applications.
4,5-Dibromo-2,6-dimethoxypyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
503425-88-5 |
|---|---|
Molecular Formula |
C5H4Br2N2O |
Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromo-6-methoxypyrimidine |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
InChI Key |
ZVYDMIJCVTYSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)













